2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid
Description
2-[3-(Propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole-based carboxylic acid derivative with a molecular formula of C₉H₁₄N₂O₂ (molecular weight: ~182.22 g/mol). Its structure comprises a pyrazole ring substituted at the 3-position with an isopropyl group (propan-2-yl) and linked to a propanoic acid moiety via the 1-position nitrogen of the pyrazole. The compound’s key functional groups—the pyrazole heterocycle and carboxylic acid—impart distinct physicochemical properties, including acidity (pKa ~4.2–4.5 for the carboxylic acid) and moderate lipophilicity (estimated logP ~1.2–1.5). These features make it a candidate for applications in medicinal chemistry, agrochemicals, or as a ligand in coordination chemistry .
Properties
IUPAC Name |
2-(3-propan-2-ylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)8-4-5-11(10-8)7(3)9(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZJEHPXPFAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-propan-2-ylpyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, hydrolysis, and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or platinum. Reaction conditions may vary depending on the desired product and include parameters such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Electronic and Steric Effects
- This enhances solubility in aqueous media but may reduce membrane permeability . Key difference: Higher molecular weight (271.28 vs. 182.22) and electronegative substituent.
- 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (C₈H₉F₃N₂O₂; MW 228.17): The trifluoromethyl group (stronger electron-withdrawing than isopropyl) increases acidity and metabolic stability.
- 3-[3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid (C₁₃H₂₁N₃O₃; MW 267.33): The carbamoyl group introduces hydrogen-bonding capacity (logP 0.48) and hydrophilicity, contrasting with the hydrophobic isopropyl group. This compound’s higher polar surface area (59.7 Ų) may improve solubility but reduce blood-brain barrier penetration .
Structural Complexity
- The dimethyl substitution on pyrazole adds steric hindrance . Key difference: Extended aromatic system (phenyl group) vs. direct linkage in the target compound.
Modifications to the Propanoic Acid Chain
- 2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (C₁₀H₁₂F₃N₃O₂; MW 263.22): The cyclopropylamino group introduces a basic nitrogen, altering ionization (pKa ~8–9 for the amine) and creating a zwitterionic structure at physiological pH. This contrasts with the target compound’s unmodified carboxylic acid chain .
- 3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid (C₈H₁₀N₂O₄; MW 198.17): The methoxycarbonyl substituent (ester) increases polarity and susceptibility to hydrolysis in vivo. The higher molecular weight (198.17 vs. 182.22) may slow diffusion rates .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Substituent Effect |
|---|---|---|---|---|
| Target compound | 182.22 | ~1.4 | ~50 | Isopropyl (hydrophobic, bulky) |
| 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid | 271.28 | ~0.9 | ~70 | Difluoromethyl (electron-withdrawing) |
| 3-[3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid | 267.33 | 0.48 | 59.7 | Carbamoyl (hydrogen-bonding) |
| 3-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]propanoic acid | 244.29 | ~2.1 | ~85 | Phenyl spacer (planar, conjugated) |
Biological Activity
2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid, also known as 3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid, is a compound belonging to the pyrazole family of heterocyclic compounds. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 3-(3-propan-2-ylpyrazol-1-yl)propanoic acid |
| Canonical SMILES | CC(C)C1=NN(C=C1)CCC(=O)O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development.
Pharmacological Properties
Research has indicated that pyrazole derivatives exhibit a range of pharmacological activities:
- Anti-inflammatory Activity : Several studies have documented the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of COX enzymes, leading to decreased levels of pro-inflammatory mediators .
- Antimicrobial Activity : The compound has shown promising results in antimicrobial assays against various pathogens. It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison is made with other pyrazole derivatives:
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|
| 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | Moderate | High |
| 3-(5-Hydroxy-1H-pyrazol-4-yl)propanoic acid | High | Moderate |
| This compound | High | High |
This table illustrates that while many pyrazole derivatives possess beneficial properties, the specific substitution pattern in this compound may confer enhanced activities.
Study on Anti-inflammatory Effects
In a study published in Pharmaceutical Research, researchers investigated the anti-inflammatory properties of various pyrazole derivatives. They found that this compound significantly reduced inflammation in murine models by inhibiting COX activity and reducing cytokine production.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrazole derivatives reported that this compound exhibited potent activity against multiple bacterial strains. The study emphasized its potential as a lead compound for developing new antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
